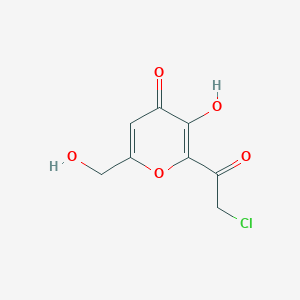
2-(Chloroacetyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloroacetyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is a heterocyclic compound with a pyran ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloroacetyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one typically involves the reaction of chloroacetyl chloride with a suitable pyran derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include chloroacetyl chloride and a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloroacetyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chloroacetyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or primary amines are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides or thioethers.
Wissenschaftliche Forschungsanwendungen
2-(Chloroacetyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the synthesis of various industrial chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 2-(Chloroacetyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloroacetyl)pyrrolidine-2-carbonitrile: Similar in structure but with a pyrrolidine ring instead of a pyran ring.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and exhibits similar reactivity.
Uniqueness
2-(Chloroacetyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is unique due to its combination of a chloroacetyl group and a pyran ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
89938-66-9 |
|---|---|
Molekularformel |
C8H7ClO5 |
Molekulargewicht |
218.59 g/mol |
IUPAC-Name |
2-(2-chloroacetyl)-3-hydroxy-6-(hydroxymethyl)pyran-4-one |
InChI |
InChI=1S/C8H7ClO5/c9-2-6(12)8-7(13)5(11)1-4(3-10)14-8/h1,10,13H,2-3H2 |
InChI-Schlüssel |
RXYXZFCUSKCKBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C(C1=O)O)C(=O)CCl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


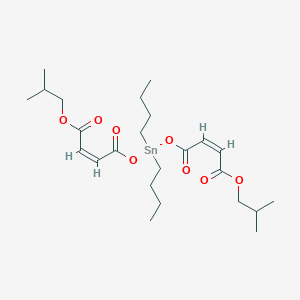
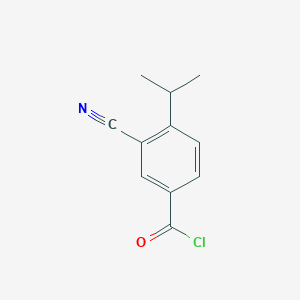
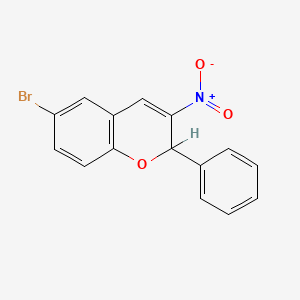

![Benzamide, 3-chloro-N-[(phenylamino)carbonyl]-](/img/structure/B13954495.png)
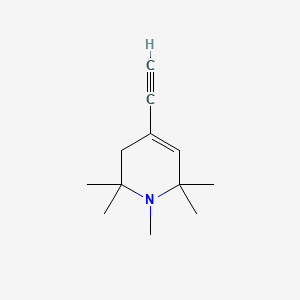
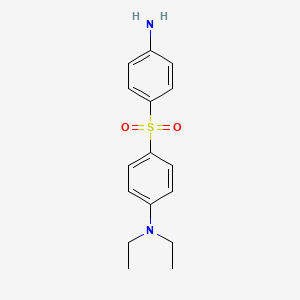
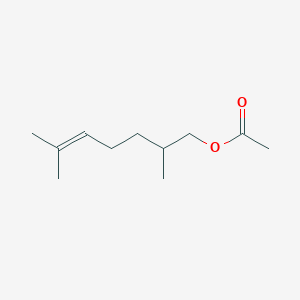
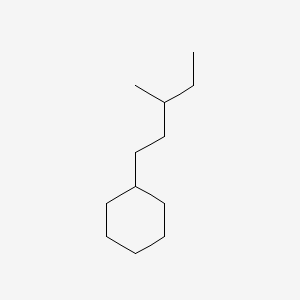

![6-(2-Hydroxyethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13954530.png)
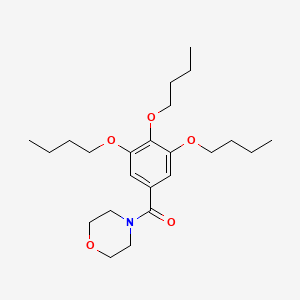
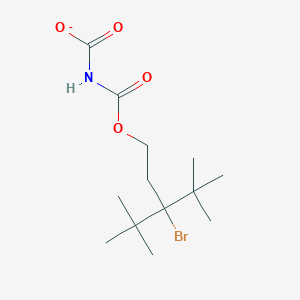
amino}ethan-1-ol](/img/structure/B13954546.png)
